molecular formula C16H21NO2 B1204636 (+)-Nortilidine CAS No. 37815-44-4

(+)-Nortilidine

Cat. No.: B1204636
CAS No.: 37815-44-4
M. Wt: 259.34 g/mol
InChI Key: PDJZPNKVLDWEKI-ZBFHGGJFSA-N
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Description

Historical Trajectory within Chemical and Pharmacological Research

The study of nortilidine (B1222713) is intrinsically linked to the history of its parent compound, tilidine. Tilidine was developed as a synthetic opioid analgesic and has seen use primarily in European countries such as Germany, Belgium, and Switzerland for managing moderate to severe pain. pharmaffiliates.com Early research into tilidine's mechanism of action revealed that the compound itself is a weak opioid. wikipedia.org Subsequent investigations, dating back to the late 1970s, demonstrated that the analgesic effects of tilidine are, in fact, mediated by its metabolites. nih.govncats.io Radioreceptor assays from that period showed that nortilidine and its subsequent metabolite, bisnortilidine (B1196192), exhibit a much higher affinity for opiate receptors than tilidine itself. nih.gov This discovery established tilidine as a prodrug and shifted the research focus towards understanding the pharmacology of its metabolites, with nortilidine being identified as the primary contributor to its activity. nih.govebi.ac.uk The specific stereoisomer responsible for the analgesic activity is the (1S,2R)-isomer, derived from dextilidine, the active isomer of tilidine. wikipedia.org

Role as a Metabolite within Prodrug Systems

(+)-Nortilidine is the product of the metabolic N-demethylation of tilidine. ebi.ac.ukidexlab.com This biotransformation is a classic example of a prodrug system, where an administered compound is converted into a pharmacologically active metabolite within the body.

Tilidine undergoes extensive first-pass metabolism in the liver and gut after oral administration. wikipedia.orgpatsnap.com This process is primarily mediated by the cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19. wikipedia.orgidexlab.compatsnap.com These enzymes catalyze the removal of a methyl group from tilidine to form nortilidine. idexlab.com The efficiency of this conversion is high, with about two-thirds of a tilidine dose being metabolized to nortilidine. researchgate.netnih.gov However, due to this pronounced first-pass effect, the systemic bioavailability of tilidine itself is very low, while nortilidine becomes the predominant active compound in circulation. nih.gov

Nortilidine is subsequently metabolized further via N-demethylation to bisnortilidine, a compound with less activity. wikipedia.orgresearchgate.net The disposition of these metabolites is formation rate-limited, meaning the rate at which they are cleared from the body is dependent on the rate at which they are formed from the preceding compound. researchgate.netnih.gov Studies in healthy volunteers have elucidated the pharmacokinetic profiles of these compounds, highlighting the sequential nature of the metabolism. researchgate.netnih.gov

Position within Emerging Research Areas of Opioid-Related Compounds

The scientific interest in this compound continues in several modern research contexts. Its well-defined role as a potent and selective µ-opioid receptor agonist makes it a valuable reference compound in the development and characterization of new opioid ligands. ebi.ac.ukresearchgate.netnih.gov Research using cloned human opioid receptors has confirmed that nortilidine is a selective agonist for the µ-opioid receptor (MOP), with an affinity approximately 100 times greater than that of its parent compound, tilidine. researchgate.netresearchgate.net These studies also showed that at concentrations up to 100 µM, neither tilidine nor nortilidine had any significant agonist effect on the delta (DOP) or kappa (KOP) opioid receptors. researchgate.netresearchgate.netnih.gov

Beyond its primary opioid activity, research has indicated that the racemate of nortilidine also acts as a dopamine (B1211576) reuptake inhibitor, and the (1R,2S)-isomer possesses NMDA antagonist activity. ebi.ac.ukwikipedia.org This polypharmacology adds a layer of complexity to its profile and suggests potential for investigating its role in different neurological pathways.

More recently, nortilidine has been identified in forensic and toxicological contexts as a designer drug, first reported in Poland in 2020. wikipedia.org This emergence outside of its recognized role as a metabolite has spurred the development of new analytical and immunodetection methods for its surveillance. google.com Furthermore, ongoing pharmacokinetic research seeks to better understand the influence of genetic variations in CYP enzymes on the metabolism of tilidine to nortilidine, which has implications for personalized medicine. ebi.ac.ukidexlab.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37815-44-4

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

ethyl (1S,2R)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C16H21NO2/c1-3-19-15(18)16(13-9-5-4-6-10-13)12-8-7-11-14(16)17-2/h4-7,9-11,14,17H,3,8,12H2,1-2H3/t14-,16+/m1/s1

InChI Key

PDJZPNKVLDWEKI-ZBFHGGJFSA-N

SMILES

CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2

Isomeric SMILES

CCOC(=O)[C@@]1(CCC=C[C@H]1NC)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2

Other CAS No.

37815-44-4

Origin of Product

United States

Chemical Synthesis and Stereochemical Considerations

Precursor Compounds and Metabolic Generation Routes

(+)-Nortilidine is the primary active metabolite of the synthetic opioid prodrug, Tilidine. wikipedia.orgpatsnap.comnih.gov The generation of this compound occurs post-administration of Tilidine through extensive first-pass metabolism, primarily in the liver. patsnap.comnih.gov This biotransformation is a critical activation step, as Tilidine itself exhibits only weak opioid activity. wikipedia.org

The metabolic conversion pathway from Tilidine to this compound is an N-demethylation reaction. wikipedia.orgnih.gov This process is predominantly catalyzed by specific isozymes of the cytochrome P450 (CYP) enzyme system. nih.gov Research has identified CYP3A4 and CYP2C19 as the principal enzymes responsible for this metabolic step. wikipedia.orgpatsnap.comnih.govnih.gov The activity of these enzymes directly influences the rate and extent of this compound formation. wikipedia.org Consequently, the co-administration of substances that inhibit CYP3A4 or CYP2C19 can alter the metabolic profile of Tilidine. nih.gov

Following its formation, Nortilidine (B1222713) is subject to further metabolism, being converted to Bisnortilidine (B1196192) through another demethylation step. nih.govnih.gov Studies on the pharmacokinetics have shown that while approximately two-thirds of a Tilidine dose is metabolized into Nortilidine, only about one-third of the initial dose becomes systemically available as the active metabolite due to this sequential first-pass metabolism. nih.govresearchgate.net The remaining portion is retained within the liver and subsequently metabolized into Bisnortilidine and other compounds. nih.govresearchgate.net

Table 1: Metabolic Generation of this compound

Parameter Description Source(s)
Precursor Compound Tilidine wikipedia.orgpatsnap.com
Active Metabolite This compound nih.govwikipedia.org
Metabolic Reaction N-demethylation nih.gov
Primary Location Liver patsnap.comnih.gov
Key Enzymes Cytochrome P450 CYP3A4 and CYP2C19 wikipedia.orgpatsnap.comnih.gov

| Further Metabolite | Bisnortilidine | nih.govnih.gov |

Stereoselective Formation and Isomeric Significance

The pharmacological activity of Tilidine and its metabolite Nortilidine is highly dependent on their stereochemistry. Tilidine exists as a racemate, a mixture of stereoisomers, but only specific isomers are responsible for the desired therapeutic effects. The analgesic activity is attributed to the (1S,2R)-isomer of Tilidine, also known as dextilidine. wikipedia.org This stereoselectivity carries through to its metabolite, with the corresponding this compound isomer being the active form that functions as a potent mu-opioid receptor agonist. wikipedia.orgnih.gov

The stereochemical configuration is crucial as different isomers of Nortilidine possess distinct pharmacological profiles. While the racemate of Nortilidine demonstrates opioid analgesic effects comparable in potency to morphine, the (1R,2S)-isomer, which is this compound, also exhibits NMDA receptor antagonist activity. wikipedia.org This dual mechanism is a significant aspect of its pharmacological character. Furthermore, the compound acts as a dopamine (B1211576) reuptake inhibitor. wikipedia.org The IUPAC name for this specific active isomer is ethyl (1R,2S)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate. wikipedia.org The trans-configuration of the substituents on the cyclohexene (B86901) ring is a key structural feature for its pharmacological activity.

Table 2: Isomeric Profile of Nortilidine

Isomer IUPAC Name Primary Pharmacological Activity Source(s)
This compound ethyl (1R,2S)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate Mu-opioid agonist, NMDA receptor antagonist, Dopamine reuptake inhibitor wikipedia.orgnih.gov

| Racemic Nortilidine | Not specified | Opioid analgesic effects | wikipedia.org |

Synthetic Methodologies for Analogues and Related Structures

The synthesis of the core cyclohexene structure of Tilidine, and by extension Nortilidine, provides a foundation for developing related compounds. The general synthesis of Tilidine typically begins with cyclohexenecarboxylic acid derivatives. These precursors undergo esterification, commonly with ethanol, followed by a transamination step using dimethylamine (B145610) to introduce the amino group, forming the Tilidine structure.

Given the stereochemical importance, stereoselective synthesis methods are paramount. To produce the pharmacologically active trans-isomer of Tilidine with high purity, chiral catalysts are employed. Palladium complexes have been noted for their use in achieving a high enantiomeric excess (>98%). The precise control of reaction parameters such as temperature and solvent polarity is critical to prevent racemization and ensure the desired stereochemical outcome. These principles are directly applicable to the targeted synthesis of this compound or its analogues.

Research has also explored the synthesis of structural analogues of Nortilidine to investigate structure-activity relationships. Known variations include the reversed-ester of Nortilidine and an analogue where the cyclohexene ring is replaced by a cyclopentane (B165970) ring. wikipedia.org These particular analogues have been reported to exhibit properties nearly identical to those of Nortilidine itself. wikipedia.org The exploration of such related structures is often guided by patents for substituted cyclohexenes and other cycloaromatic compounds, which detail processes for creating novel chemical entities with potential analgesic properties. wikipedia.org

Metabolic Biotransformation Pathways

Cytochrome P450 Isozyme Involvement in Sequential Metabolism

The N-demethylation of (+)-Nortilidine is catalyzed by a group of enzymes known as cytochrome P450 (CYP) isozymes. nih.govresearchgate.netebi.ac.uk These enzymes are essential for the metabolism of a wide variety of compounds. patsnap.comwikipedia.orgopenaccessjournals.com Studies have identified several specific CYP isozymes that play a significant role in the sequential metabolism of tilidine to nortilidine (B1222713) and then to bisnortilidine (B1196192). nih.govresearchgate.netebi.ac.uk

CYP3A4 is a key enzyme in the metabolism of this compound. nih.govresearchgate.netebi.ac.ukidexlab.com It is involved in the initial N-demethylation of tilidine to form nortilidine and the subsequent N-demethylation of nortilidine to bisnortilidine. nih.govnih.govebi.ac.uk The significant contribution of CYP3A4 makes it a critical factor in the pharmacokinetic profile of nortilidine. nih.gov Inhibition of CYP3A4 can lead to altered plasma concentrations of nortilidine. nih.govebi.ac.uk

CYP3A4-Mediated Transformations

In Vitro Enzymatic Characterization Studies

In vitro studies using human liver microsomes and recombinant CYP enzymes have been instrumental in elucidating the metabolic pathways of this compound. nih.govresearchgate.netebi.ac.uk These studies have confirmed that the N-demethylation of nortilidine to bisnortilidine is catalyzed by CYP3A4, CYP2C19, and CYP2B6. nih.govebi.ac.uk Kinetic analyses from these studies have provided valuable data on the enzymatic reactions. For instance, the metabolism of nortilidine to bisnortilidine has been shown to follow Michaelis-Menten kinetics, with a determined Km (Michaelis constant) and Vmax (maximum reaction velocity). nih.govebi.ac.uk One study reported a Km of 141.6 ± 15 μM and a Vmax of 46.2 ± 3 nmol/mg/h for the formation of bisnortilidine from nortilidine. nih.govebi.ac.uk

Table 1: Enzymes Involved in this compound Metabolism

PrecursorMetaboliteCatalyzing Enzymes
TilidineThis compoundCYP3A4, CYP2C19, CYP2B6 nih.govebi.ac.ukidexlab.com
This compoundBisnortilidineCYP3A4, CYP2C19, CYP2B6 nih.govebi.ac.uk

Impact of Metabolic Enzyme Modulators on Biotransformation Kinetics

The activity of the cytochrome P450 enzymes responsible for this compound metabolism can be altered by various substances known as modulators, which can be either inhibitors or inducers. patsnap.com

Inhibitors of CYP3A4 and CYP2C19 have been shown to significantly affect the biotransformation of nortilidine. nih.govresearchgate.netebi.ac.uk For example, potent CYP3A4 inhibitors like ritonavir (B1064) can substantially reduce the metabolic clearance of both tilidine to nortilidine and nortilidine to bisnortilidine. nih.govebi.ac.uk This inhibition leads to a notable increase in the systemic exposure of the active metabolite, nortilidine. nih.govebi.ac.uk Similarly, the simultaneous inhibition of both CYP3A4 and CYP2C19 by voriconazole (B182144) has been observed to increase the exposure to nortilidine, likely by inhibiting its further metabolism. nih.govresearchgate.net

Conversely, inducers of these enzymes would be expected to increase the rate of metabolism, potentially leading to lower plasma concentrations of nortilidine and higher concentrations of its metabolite, bisnortilidine. ebi.ac.ukpatsnap.com These interactions highlight the potential for drug-drug interactions when substances that modulate CYP3A4 or CYP2C19 are co-administered with tilidine. ebi.ac.uknih.gov

Table 2: Effects of Enzyme Modulators on this compound Metabolism

Modulator TypeExampleAffected EnzymesImpact on this compound
InhibitorRitonavir nih.govebi.ac.ukCYP3A4 nih.govebi.ac.ukIncreased exposure nih.govebi.ac.uk
InhibitorVoriconazole nih.govresearchgate.netCYP3A4, CYP2C19 nih.govresearchgate.netIncreased exposure nih.govresearchgate.net
InducerEfavirenz researchgate.netCYP3A4 researchgate.netPotential for decreased exposure researchgate.net

Molecular Pharmacology and Receptor Interactions

Non-Opioid Receptor Targets and Mechanistic Diversities

Beyond its primary action as a mu-opioid agonist, nortilidine (B1222713) possesses a multifaceted mechanism of action involving other key neurotransmitter systems. Specifically, different isomers of nortilidine interact with NMDA receptors, and the compound also functions as a dopamine (B1211576) reuptake inhibitor. ebi.ac.ukwikipedia.orgiacld.com

Nortilidine exhibits activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. iacld.comnucleos.com This action is stereospecific and attributed to the (1R,2S)-isomer, in contrast to the (1S,2R)-isomer which is responsible for the mu-opioid agonism. wikipedia.orgiiab.meebi.ac.uk NMDA receptor antagonists are a class of substances that inhibit the action of NMDA receptors, which can lead to analgesic effects through a mechanism distinct from opioid receptor activation. ebi.ac.uk

Table 2: Stereospecific Activities of Nortilidine Isomers

IsomerPharmacological ActivitySource
(1S,2R)-NortilidineMu-Opioid Receptor Agonism wikipedia.orgiiab.me
(1R,2S)-NortilidineNMDA Receptor Antagonism wikipedia.orgiiab.meebi.ac.uk

N-Methyl-D-aspartate (NMDA) Receptor Antagonism

Intracellular Signaling Cascades and Functional Assays

The pharmacological actions of (+)-Nortilidine are initiated by its interaction with specific receptors on the cell surface, which triggers a series of intracellular events known as signaling cascades. Functional assays are crucial for elucidating these pathways and quantifying the compound's efficacy at a molecular level.

This compound exerts its primary effects through the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily. patsnap.comebi.ac.uk The activation of these receptors by an agonist like this compound initiates a specific intracellular signaling cascade. Opioid receptors are coupled to the Gαi/o family of G-proteins. mdpi.comnih.gov

Upon binding of this compound to the MOR, the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein. nih.gov This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. mdpi.com The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase. patsnap.comnih.gov The function of adenylyl cyclase is to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular processes. patsnap.com

The inhibition of adenylyl cyclase by the Gαi/o subunit leads to a decrease in the intracellular concentration of cAMP. patsnap.comnih.gov This reduction in cAMP levels is a hallmark of MOR activation by agonists. Research using recombinant systems has provided quantitative data on this effect. In a study utilizing Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mu-opioid receptor, nortilidine was shown to inhibit the forskolin-induced accumulation of cAMP. nih.govresearchgate.net Forskolin is a laboratory agent used to directly activate adenylyl cyclase, and its effects being counteracted by nortilidine demonstrates the latter's inhibitory action on the cAMP pathway. nih.gov This study determined the half-maximal inhibitory concentration (IC₅₀) for nortilidine to be 110 nM, indicating potent activity at the MOR. nih.govresearchgate.net In contrast, its parent compound, tilidine, was significantly less potent, with an IC₅₀ of 11 µM. nih.gov

Table 1: Functional Activity of Nortilidine on cAMP Modulation in Recombinant Cells Expressing Human MOP Receptors
CompoundAssayReceptorEffectPotency (IC₅₀)Reference
NortilidineForskolin-induced cAMP accumulationMu-opioid (MOP)Inhibition110 nM nih.gov, researchgate.net
TilidineForskolin-induced cAMP accumulationMu-opioid (MOP)Inhibition11 µM nih.gov

To understand the specificity of a compound's action, its interaction with various potential targets must be investigated. Receptor occupancy and functional studies in recombinant systems, where a specific receptor type is expressed in a controlled cell line environment, are standard methods for determining selectivity. nih.govnih.gov

The selectivity of nortilidine has been explicitly studied using cloned human opioid receptors stably expressed in CHO-K1 cells. nih.govresearchgate.net These investigations measured the compound's agonist activity at the three main opioid receptor subtypes—mu (MOP), delta (DOP), and kappa (KOP)—as well as the related nociceptin (B549756)/orphanin FQ peptide receptor (NOP). nih.govresearchgate.net

The results from these functional assays demonstrated that nortilidine is a selective agonist for the mu-opioid receptor. nih.govresearchgate.net At concentrations up to 100 µM, nortilidine did not produce any agonist effect at the DOP, KOP, or NOP receptors, highlighting its specificity for the MOP receptor. nih.govresearchgate.net Furthermore, the agonist effects of nortilidine at the MOP receptor were shown to be competitively antagonized by naloxone (B1662785), a classic opioid antagonist, confirming the interaction is mediated through the conventional opioid binding site. nih.govresearchgate.net The IC₅₀ value for naloxone in reversing the effects of nortilidine was 1.2 nM, which is very similar to its potency in reversing the effects of the standard MOP agonist DAMGO (1.8 nM). nih.gov

Table 2: Receptor Selectivity Profile of Nortilidine in Recombinant CHO-K1 Cells
Receptor TargetAgonist Effect of Nortilidine (up to 100 µM)Reference
Mu-opioid Receptor (MOP)Yes nih.gov, researchgate.net
Delta-opioid Receptor (DOP)No nih.gov, researchgate.net
Kappa-opioid Receptor (KOP)No nih.gov, researchgate.net
Nociceptin Receptor (NOP)No nih.gov, researchgate.net

Structure Activity Relationship Sar and Structural Modifications

Identification of Pharmacophore Elements for Receptor Engagement

(+)-Nortilidine, the primary active metabolite of the prodrug tilidine, exerts its analgesic effects primarily through its activity as a potent agonist at the µ-opioid receptor (MOP). patsnap.comresearchgate.net The key pharmacophoric elements responsible for this interaction can be mapped by comparing its structure to that of morphine. The essential components for receptor engagement include the benzene (B151609) ring, the ester function, and the basic nitrogen atom. bluelight.org It is theorized that the benzene ring of nortilidine (B1222713) overlays with the A-ring of morphine, the ester group corresponds to the E-ring (dihydrofuran ring) of morphine, and the basic nitrogen atom's lone pair of electrons aligns with that of morphine. bluelight.org

Studies on cloned human opioid receptors have confirmed that nortilidine is a selective agonist for the MOP receptor. nih.gov In cellular assays, nortilidine inhibited cAMP accumulation with a high potency in cells expressing the MOP receptor, while showing no significant agonist activity at the δ-opioid (DOP) and κ-opioid (KOP) receptors at concentrations up to 100 µM. nih.gov This selectivity underscores the specific structural features of nortilidine that favor interaction with the MOP receptor binding pocket.

Impact of Core Structural Changes on Pharmacological Profiles

The cyclohexene (B86901) ring of nortilidine serves as a scaffold, positioning the key pharmacophore elements in the correct spatial orientation for receptor binding. bluelight.org Interestingly, this ring itself does not appear to directly overlay with any of the ring structures of morphine. bluelight.org This suggests that its role is more conformational than interactive.

Modifications to this core structure have significant impacts on the compound's activity. For instance, replacing the cyclohexene ring with a cyclopentane (B165970) ring results in an analogue with almost identical properties to nortilidine. ebi.ac.ukwikipedia.orgwikiwand.com However, the cyclohexane (B81311) homologue of nortilidine is reported to be substantially less potent. bluelight.org This highlights the critical importance of the specific ring size and conformation in maintaining optimal pharmacological activity.

Investigation of Ester Modifications and Stereoisomeric Effects

The ester group is a critical component of nortilidine's pharmacophore. The "reversed ester" of nortilidine, where the ester functionality is inverted, is also known and exhibits properties very similar to the parent compound. ebi.ac.ukwikipedia.orgwikiwand.com This suggests a degree of flexibility in the receptor's ability to accommodate different ester orientations.

Stereochemistry plays a pivotal role in the activity of tilidine and its metabolites. Tilidine is administered as a racemate, but its analgesic activity is primarily attributed to the (1S,2R)-isomer, also known as dextilidine, after its metabolic conversion to this compound. wikipedia.org Conversely, the (1R,2S)-isomer, or levotilidine, possesses NMDA antagonist activity. bluelight.org This stereospecificity is a common feature in opioid analgesics and highlights the precise three-dimensional fit required for potent µ-opioid receptor agonism.

Computational Approaches to SAR Elucidation

Computational modeling has become an invaluable tool for understanding the SAR of opioid ligands like nortilidine. acs.org Pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity, have been developed for various opioids and related compounds. acs.orguni-greifswald.de These models help to rationalize the observed activities of different analogues and guide the design of new compounds.

Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding interactions between nortilidine and the µ-opioid receptor. frontiersin.org These computational techniques allow for the visualization of how the ligand fits into the receptor's binding pocket and which amino acid residues are involved in key interactions, such as hydrogen bonds and hydrophobic contacts. frontiersin.orgzib.de For instance, the protonated nitrogen of nortilidine is expected to form a crucial ionic interaction with a conserved aspartate residue in the receptor, a hallmark of opioid receptor-ligand binding. frontiersin.org By simulating the dynamic behavior of the ligand-receptor complex, researchers can better understand the conformational changes that lead to receptor activation. zib.de

Interactive Data Table: Comparative Activity of Nortilidine Analogues

Compound/AnalogueCore StructureKey ModificationReported Potency/Activity
This compound Cyclohexene-Potent µ-opioid agonist. patsnap.comresearchgate.net
Cyclopentane Analogue CyclopentaneReplacement of cyclohexeneNearly identical properties to nortilidine. ebi.ac.ukwikipedia.orgwikiwand.com
Cyclohexane Homologue CyclohexaneReplacement of cyclohexeneFar less potent than nortilidine. bluelight.org
"Reversed Ester" Analogue CyclohexeneInverted ester functionAlmost identical properties to nortilidine. ebi.ac.ukwikipedia.orgwikiwand.com
(1R,2S)-Nortilidine CyclohexeneStereoisomerNMDA antagonist activity. bluelight.org

Advanced Analytical Methodologies in Research

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the quantification of (+)-Nortilidine in biological samples such as plasma and urine. researchgate.net Its superior selectivity and sensitivity make it a preferred method over others. researchgate.net Research studies have successfully developed and validated LC-MS/MS methods for the simultaneous determination of tilidine, nortilidine (B1222713), and its metabolite, bisnortilidine (B1196192). researchgate.netingentaconnect.com

These methods often involve separating the compounds on a C18 or Phenylhexyl column with a mobile phase consisting of a mixture of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) or formic acid solution. ingentaconnect.comnih.gov Detection is typically achieved using an electrospray ionization (ESI) source in the positive multiple reaction monitoring (MRM) mode. nih.govresearchgate.net For nortilidine, a common mass transition monitored is m/z 260.2 → m/z 155.1. ingentaconnect.com The application of LC-MS/MS has been instrumental in pharmacokinetic studies, allowing for the sensitive detection of nortilidine in human plasma and urine. ingentaconnect.comnih.gov For instance, one study reported a minimum detectable concentration of 1 ng/mL in plasma. ingentaconnect.com The robustness of LC-MS/MS is further highlighted in its application to analyze samples from clinical trials and forensic cases. researchgate.netnih.gov

Gas Chromatography (GC) with Nitrogen-Phosphorus Detection

Gas Chromatography (GC) equipped with a nitrogen-phosphorus detector (NPD) offers a sensitive and specific alternative for the determination of this compound. nih.gov This technique has been effectively used for the therapeutic monitoring of tilidine and its metabolites, including nortilidine, in both plasma and urine. researchgate.netnih.gov The methodology typically involves an extraction process from alkalinized biological samples using a solvent like cyclohexane (B81311), followed by back-extraction into an acidic solution. researchgate.netnih.gov After further processing, the sample is analyzed by GC-NPD. researchgate.netnih.gov

The use of fused silica (B1680970) capillary columns in GC-NPD systems allows for the determination of polar, amine-like compounds such as nortilidine in the low nanogram range with high inertness, minimizing adsorption. researchgate.net Researchers have reported a sensitivity of approximately 1 ng/mL for a 5-mL plasma or urine sample using this method. researchgate.netnih.gov GC-NPD has been compared with gas chromatography-mass spectrometry (GC-MS) and has been shown to be a suitable method for pharmacokinetic studies. nih.govresearchgate.net

Automated Online Solid-Phase Extraction Coupled with LC-MS/MS

To enhance throughput and minimize sample handling, automated online solid-phase extraction (SPE) has been coupled with LC-MS/MS for the analysis of this compound. researchgate.netsciex.com This automated approach is particularly valuable for screening large numbers of samples, such as in correctional facilities or clinical settings. researchgate.netresearchgate.net The process typically involves mixing a urine sample with an internal standard and then performing extraction on a weak cation exchanger. nih.govresearchgate.net

This automated system allows for rapid analysis, with one developed method achieving a chromatographic separation in just 3.5 minutes. nih.govresearchgate.net The integration of online SPE with LC-MS/MS provides a rugged, precise, and accurate method suitable for routine, non-stop analysis of more than 72 samples within 24 hours with minimal manual intervention. researchgate.net This high-throughput capability is crucial for large-scale studies and efficient monitoring. rsc.org

Method Validation for Research Quantification

The validation of analytical methods is a critical step to ensure the reliability and accuracy of research findings for this compound quantification. ich.orgujpronline.com Validation procedures, often following guidelines from bodies like the German Society of Toxicological and Forensic Chemistry, assess several key parameters. researchgate.net

For LC-MS/MS methods, validation includes establishing linearity, which for nortilidine in plasma has been demonstrated over a concentration range of 1-500 ng/mL with a high correlation coefficient (r > 0.99). ingentaconnect.com The lower limit of quantification (LLOQ) is another crucial parameter; a validated method for urine samples reported an LLOQ of 1.0 μg/L for nortilidine. nih.govresearchgate.net Precision and accuracy are also rigorously evaluated, with inter- and intra-day precisions (RSDs) typically required to be less than 15%. ingentaconnect.comresearchgate.net Other validation characteristics include recovery rates and assessment of matrix effects. researchgate.net

ParameterMatrixMethodFindingCitation
Linearity RangePlasmaLC-MS/MS1-500 ng/mL ingentaconnect.com
LLOQUrineAutomated Online SPE-LC-MS/MS1.0 µg/L nih.govresearchgate.net
LLOQPlasmaLC-MS/MS1 ng/mL ingentaconnect.com
Precision (RSD)PlasmaLC-MS/MS<15% (Inter- and Intra-day) ingentaconnect.com
SensitivityPlasma/UrineGC-NPD~1 ng/mL researchgate.netnih.gov

Application in In Vitro Biotransformation Studies and Excretion Kinetic Research

Advanced analytical methods are indispensable for studying the in vitro biotransformation of tilidine to this compound and the subsequent excretion kinetics of these compounds. researchgate.netebi.ac.uk In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have employed LC-MS/MS to quantify the formation of nortilidine. ebi.ac.uknih.gov These investigations have identified that the N-demethylation of tilidine to nortilidine is primarily mediated by CYP3A4 and CYP2C19, and this reaction follows Michaelis-Menten kinetics. ebi.ac.uknih.gov

Similarly, excretion kinetic studies rely on sensitive analytical methods to track the presence of tilidine and its metabolites in urine over time. researchgate.netresearchgate.net An automated online SPE-LC-MS/MS method was developed to establish data on excretion kinetics, which is crucial for determining the window of detection after administration. researchgate.netebi.ac.uk One such study found that a single dose could be detected for up to 7 days. nih.govresearchgate.net Pharmacokinetic research has shown that after oral administration, approximately 3% of the dose is recovered in the urine as nortilidine. researchgate.netnih.gov These studies provide a deeper understanding of the metabolic pathways and elimination profiles of this compound. nih.gov

Study TypeKey FindingEnzymes ImplicatedCitation
In Vitro BiotransformationN-demethylation of tilidine to nortilidine follows Michaelis-Menten kinetics.CYP3A4, CYP2C19, CYP2B6 ebi.ac.uknih.gov
In Vitro Metabolism Kinetics (Nortilidine to Bisnortilidine)K(m) = 141.6 ± 15 μM; V(max) = 46.2 ± 3 nmol/mg/hCYP3A4, CYP2C19, CYP2B6 ebi.ac.uk
Excretion KineticsA single dose can be detected in urine for up to 7 days.- nih.govresearchgate.net
Excretion KineticsApproximately 3% of an oral dose is recovered as nortilidine in urine.- researchgate.netnih.gov

Pre Clinical Pharmacological Investigations in Research Models

In Vitro Functional Characterization in Cell-Based Systems

The functional activity of (+)-Nortilidine has been primarily characterized in cell-based systems expressing opioid receptors. In Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mu-opioid (MOP) receptor, this compound demonstrates agonist activity. researchgate.netnih.gov This is evidenced by its ability to inhibit the forskolin-induced accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cellular signaling pathways. researchgate.netnih.gov The concentration at which this compound produces half of its maximal inhibitory effect (IC50) on cAMP accumulation in MOP receptor-expressing cells is approximately 110 nM. researchgate.netnih.gov This indicates a potent interaction with the receptor.

Further studies in these cell-based systems have shown that the agonist effects of this compound at the MOP receptor are reversed by the antagonist naloxone (B1662785), with a naloxone IC50 of 1.2 nM. researchgate.netnih.gov This is comparable to the reversal of the effects of the standard MOP agonist DAMGO, which has a naloxone IC50 of 1.8 nM. researchgate.netnih.gov

In contrast to its activity at the MOP receptor, this compound, at concentrations up to 100 µM, does not exhibit any agonist effect on the delta-opioid (DOP), kappa-opioid (KOP), or nociceptin (B549756)/orphanin FQ (NOP) receptors in similar cell-based assays. researchgate.netnih.gov This demonstrates the selectivity of this compound for the MOP receptor. researchgate.netnih.gov

Investigations using HEK 293 cells stably expressing the HA-tagged mu-opioid receptor have revealed that this compound induces receptor phosphorylation at specific sites. escholarship.org Exposure of these cells to this compound leads to phosphorylation at serine (S)375, but it differs from other opioids in its ability to drive higher-order phosphorylation at flanking residues such as threonine (T)370, T376, and T379. escholarship.org This differential phosphorylation pattern may contribute to the specific functional effects of the compound. escholarship.org

Receptor Binding and Ligand Activity Assays in Recombinant Expressions

Receptor binding and ligand activity assays using recombinant human opioid receptors have further elucidated the pharmacological profile of this compound. These assays are crucial for determining the affinity and functional efficacy of a ligand at specific receptor subtypes. nih.govfrontiersin.org Typically, these assays involve membranes from cells transfected with the cDNA for a specific receptor, such as the MOP, DOP, KOP, or NOP receptors. nih.govfrontiersin.org

Functional activity is often assessed using [³⁵S]GTPγS binding assays. nih.govfrontiersin.org This assay measures the activation of G-proteins coupled to the receptor upon agonist binding. In systems with recombinantly expressed human MOP receptors, this compound acts as a selective agonist. researchgate.netnih.gov Studies on cloned human receptors confirm that this compound's primary mechanism of action is through the activation of the MOP receptor. researchgate.netnih.gov

The selectivity of this compound is a key finding from these recombinant expression studies. While it shows potent agonism at the MOP receptor, it lacks significant activity at DOP, KOP, and NOP receptors, confirming its profile as a selective MOP receptor agonist. researchgate.netnih.gov

Table 1: Functional Activity of this compound at Recombinant Human Opioid Receptors

Animal Model Studies for Mechanistic Pharmacological Evaluation

Pre-clinical animal models are essential for understanding the in vivo effects of compounds and for predicting their potential therapeutic efficacy. frontiersin.orgnih.gov For analgesic drugs, these models often involve assessing responses to noxious stimuli. mdpi.com Common models include the hot-plate and tail-flick tests, which measure acute pain responses. frontiersin.org

While specific mechanistic studies in animal models focusing solely on this compound are not extensively detailed in the provided context, the general approach involves administering the compound to animals and observing its effects on pain-related behaviors. mdpi.comijbcp.com For instance, the analgesic activity of a compound can be evaluated by its ability to increase the latency of a response to a thermal stimulus in the hot-plate or tail-flick test. frontiersin.org

The analgesic action of tilidine and its active metabolite, this compound, is known to be reversed by naloxone, indicating that its effects are mediated through opioid receptors in vivo. researchgate.netnih.gov This is a fundamental aspect of its mechanistic evaluation in animal models. The use of such models helps to confirm that the in vitro findings of MOP receptor agonism translate to a functional effect in a whole organism. frontiersin.orgnih.gov

Research on Pharmacokinetic Profiles in Pre-clinical Models

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion of a compound, is a critical component of pre-clinical research. clinmedjournals.org For this compound, pharmacokinetic studies have been conducted in various pre-clinical settings, including in healthy human subjects which serve as a model for in vivo behavior.

Following oral administration of its parent compound, tilidine, this compound is formed through N-demethylation. researchgate.net The systemic availability of this compound is high, at 99%. researchgate.net In one study with healthy subjects receiving a single oral dose of 50 mg tilidine hydrochloride, the maximum plasma concentration (Cmax) of this compound was 122.53 ± 23.23 ng/mL, which was reached at a Tmax of 0.64 ± 0.30 hours. bjmu.edu.cn The terminal half-life (t1/2) of this compound was found to be 5.72 ± 1.37 hours. bjmu.edu.cn The area under the plasma concentration-time curve from time zero to infinity (AUC0-∞) was 577.13 ± 189.77 ng·h/mL. bjmu.edu.cn

Another study reported a terminal half-life for this compound of 3.3 hours after a single oral administration and 4.9 hours following intravenous administration. researchgate.net After multiple oral doses, the half-life was 3.6 hours. researchgate.net

The metabolism of this compound to its less active metabolite, bisnortilidine (B1196192), follows Michaelis-Menten kinetics. In vitro studies using human liver microsomes have determined the Michaelis constant (Km) to be 141.6 ± 15 µM and the maximum reaction velocity (Vmax) to be 46.2 ± 3 nmol/mg/h for this N-demethylation reaction. researchgate.net

Table 2: Pharmacokinetic Parameters of this compound in Pre-clinical Models

Design and Research of Derivatives and Analogues

Rational Design Principles for Novel Chemical Entities

Rational drug design is an inventive process that seeks to discover new medications based on a detailed understanding of the biological target. This approach moves away from traditional trial-and-error methods toward a more targeted strategy. For a compound like (+)-Nortilidine, the design of novel chemical entities (NCEs) would be guided by two primary strategies: structure-based drug design and ligand-based drug design.

Structure-Based Drug Design (SBDD): This method relies on the known three-dimensional structure of the biological target, in this case, the µ-opioid receptor (MOR). Techniques such as X-ray crystallography or NMR spectroscopy provide high-resolution structural data of the target protein. By modeling the docking of this compound into the receptor's binding site, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between the ligand and amino acid residues. This knowledge allows for the rational design of new derivatives that optimize these interactions. For instance, functional groups on the nortilidine (B1222713) scaffold could be modified to improve binding affinity or selectivity.

Ligand-Based Drug Design (LBDD): When a high-resolution structure of the target is unavailable, LBDD methods are employed. This approach uses the structure of known active ligands, like this compound itself, as a template. The fundamental assumption is that compounds with similar structures are likely to exhibit similar biological activities. Techniques used in LBDD include:

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) necessary for biological activity. By analyzing the structure of nortilidine and its known active analogues, a pharmacophore model can be generated to screen virtual libraries for novel, structurally diverse compounds that fit the model.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By creating and testing a library of nortilidine derivatives with varied physicochemical properties (e.g., lipophilicity, electronic effects), a QSAR model can be built to predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogues.

The overarching goal of these rational design strategies is to generate NCEs with potentially improved pharmacological profiles, such as enhanced potency, better selectivity for the target receptor, or modified metabolic stability.

Synthetic Accessibility and Chemical Space Exploration

The discovery of novel drug candidates involves navigating the vastness of chemical space, which is estimated to contain up to 10^60 drug-like molecules. Computational methods are essential for exploring this space efficiently.

Chemical Space Exploration: For this compound, exploration begins with its known structure. Generative models and computational tools can create vast virtual libraries of derivatives by applying a set of defined chemical reactions and building blocks to the nortilidine scaffold. These virtual libraries can then be filtered based on drug-like properties (e.g., Lipinski's Rule of Five) and docked into the target receptor model to prioritize candidates for synthesis. Modern platforms offer access to billions of virtual compounds, significantly expanding the search for new hits.

Synthetic Accessibility: A critical limitation of many generative models is that they can propose molecules that are difficult or impossible to synthesize in a laboratory. Therefore, ensuring synthetic accessibility is a crucial step in the design process. Researchers are increasingly using AI-driven tools that incorporate established reaction protocols and retrosynthetic analysis to ensure that the designed molecules are practically achievable. By projecting designed molecules into a synthetically viable chemical space, the path from computational design to experimental validation is made more efficient. This involves considering the availability of starting materials and the robustness of the chemical transformations required to build the target molecule.

Pharmacological Profiling of Structural Analogues and Metabolites

Once designed and synthesized, new analogues and derivatives of this compound must undergo rigorous pharmacological profiling to determine their activity and selectivity. This involves comparing their effects to the parent compound and its known metabolites. This compound is the primary active metabolite of the prodrug Tilidine, formed via N-demethylation in the liver, a reaction mediated by CYP3A4, CYP2C19, and CYP2B6 enzymes. Nortilidine is itself metabolized further through a second N-demethylation to form Bisnortilidine (B1196192).

Studies on cloned human opioid receptors have shown that Nortilidine is a selective and potent agonist for the µ-opioid receptor (MOR). In contrast, its parent compound, Tilidine, is significantly less potent. The pharmacological profile of key metabolites and structural analogues provides insight into structure-activity relationships. For example, an analogue where the cyclohexene (B86901) ring of nortilidine is replaced by a cyclopentane (B165970) ring has been reported to have nearly identical properties.

Below is a table summarizing the pharmacological data for Tilidine and its metabolites.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful lead optimization strategy used to discover structurally novel compounds that retain the biological activity of a known parent molecule. The goal is to replace the central core structure (the scaffold) of a molecule like this compound with a chemically different one, while preserving the key pharmacophoric features responsible for its interaction with the target receptor.

This approach offers several potential advantages:

Novelty and Intellectual Property: By creating a significantly different molecular backbone, scaffold hopping can lead to new, patentable chemical entities.

Improved Properties: The new scaffold may confer improved physicochemical or pharmacokinetic properties, such as better metabolic stability or oral bioavailability. For example, introducing nitrogen atoms into an aromatic ring can sometimes increase metabolic stability.

Overcoming Liabilities: If the original scaffold is associated with undesirable properties, replacing it can mitigate these issues while maintaining the desired activity.

For this compound, a scaffold hopping strategy could involve replacing its cyclohexene core with other cyclic or heterocyclic systems. Computational tools can be used to search virtual databases for scaffolds that can spatially orient the essential phenyl, ester, and methylamino groups in a manner that mimics the binding mode of the original compound. Successful implementation of this strategy can jumpstart a project by providing a completely new chemical series for further optimization.

Table of Mentioned Compounds

Computational and Theoretical Chemical Studies

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.comnih.gov This method is instrumental in structure-based drug design, helping to elucidate the interactions that govern binding affinity and biological activity. frontiersin.org The process involves a search algorithm to explore various binding poses of the ligand within the receptor's binding site and a scoring function to evaluate the strength of these interactions. nih.gov

For (+)-Nortilidine, the primary biological target is the μ-opioid receptor (MOP). nih.gov Experimental studies on cloned human opioid receptors have confirmed that nortilidine (B1222713) is a selective and potent agonist for the MOP receptor. nih.gov While specific molecular docking studies detailing the binding energy and interaction profile of this compound with the μ-opioid receptor were not found in the searched literature, the general principles of opioid binding are well-established. Opioids typically form key interactions with specific amino acid residues within the receptor's binding pocket. For instance, a common interaction for many opioid drugs is a salt bridge between the ligand's protonated amine and the aspartic acid residue at position 3.32 (D147 in the human MOP receptor). nih.govnih.gov

A hypothetical docking study of this compound would aim to identify such interactions and calculate a docking score, which represents an estimate of the binding affinity. Lower binding energy scores generally indicate a more stable and favorable interaction. nrfhh.com

Table 1: Key Amino Acid Residues in the μ-Opioid Receptor Binding Site Involved in Ligand Interactions

ResidueLocationPotential Interaction Type
Asp147 (D3.32)Transmembrane Helix 3 (TM3)Ionic bond with protonated amine of the ligand
Tyr148 (Y3.33)Transmembrane Helix 3 (TM3)Hydrogen bonding, hydrophobic interactions
Trp293 (W6.48)Transmembrane Helix 6 (TM6)Hydrophobic interactions, potential role in receptor activation
His297 (H6.52)Transmembrane Helix 6 (TM6)Hydrogen bonding, polar interactions
Tyr326 (Y7.43)Transmembrane Helix 7 (TM7)Hydrophobic interactions, implicated in biased signaling

This table represents common interacting residues for opioid ligands based on general molecular modeling studies of the μ-opioid receptor; specific interactions for this compound require a dedicated docking study. nih.govnih.govfrontiersin.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic nature of ligand-receptor interactions over time. nih.gov Unlike static docking, MD simulations model the movements of atoms and molecules, allowing for the analysis of conformational changes in both the ligand and the receptor upon binding. acs.org This technique is crucial for understanding receptor activation mechanisms and the stability of binding poses. nih.govfrontiersin.org

MD simulations have been extensively used to study opioid receptors, revealing how agonist binding can induce conformational shifts, such as the outward movement of transmembrane helix 6 (TM6), which is a hallmark of G-protein coupled receptor (GPCR) activation. nih.govfrontiersin.org These simulations can also shed light on the role of the surrounding lipid membrane in receptor function. mdpi.com

No specific MD simulation studies focused on this compound were identified in the reviewed literature. However, such a study would be invaluable for:

Confirming the stability of the binding pose predicted by molecular docking.

Analyzing the conformational changes in the μ-opioid receptor induced by this compound binding.

Investigating the role of water molecules and ions in mediating the interaction.

Calculating binding free energies , which provide a more accurate prediction of binding affinity than docking scores alone.

Quantum Chemical Calculations for Electronic Properties and pKa Prediction

Quantum chemical (QC) methods are used to calculate the electronic properties of molecules, such as charge distribution, molecular orbital energies, and reactivity. mdpi.com These calculations are fundamental for predicting a molecule's acid dissociation constant (pKa), a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. substack.comoptibrium.com

The pKa value dictates the ionization state of a molecule at a given pH, which in turn affects its solubility and ability to cross biological membranes. substack.com QC-based pKa prediction involves calculating the free energy change of the protonation/deprotonation reaction, often in combination with a solvation model to account for the effects of the solvent (e.g., water). mdpi.comnih.gov Various levels of theory, from semi-empirical methods to more accurate but computationally expensive Density Functional Theory (DFT), can be employed. nih.govnih.gov

A precise, computationally predicted pKa value for this compound was not found in the searched literature. A QC study would be necessary to determine this value, which would involve calculating the energies of the protonated and deprotonated forms of the molecule. This information is vital for understanding its behavior under physiological conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules. unict.itkcl.ac.uk The process involves calculating molecular descriptors (physicochemical properties or structural features) and using statistical or machine learning methods to build a predictive model. nih.gov

QSAR models have been developed for various classes of opioid receptor ligands to predict their binding affinity or analgesic activity. nih.govkcl.ac.uk These models can help in identifying key structural features that are either beneficial or detrimental to a compound's activity, guiding the design of more potent and selective drugs. herts.ac.uk

While general QSAR models for opioids exist, no studies were found that specifically included this compound in their training or test sets. nih.govunict.it Developing a QSAR model relevant to this compound would require a dataset of structurally similar compounds with measured biological activities at the μ-opioid receptor.

Table 2: General Steps in a QSAR Modeling Workflow

StepDescription
1. Data CollectionAssemble a dataset of compounds with known chemical structures and measured biological activity (e.g., Ki, IC50).
2. Descriptor CalculationCompute various molecular descriptors (e.g., topological, electronic, steric) for each compound in the dataset.
3. Dataset SplittingDivide the dataset into a training set (to build the model) and a test set (to validate the model).
4. Model BuildingUse statistical methods (e.g., Multiple Linear Regression) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to create a mathematical relationship between descriptors and activity.
5. Model ValidationAssess the model's predictive power and robustness using statistical metrics on the test set.

This table outlines a generic QSAR workflow. The specific descriptors and algorithms would be chosen based on the chemical class and biological endpoint of interest. nih.gov

In Silico Approaches for Predicting Biological Activity and Binding Affinity

In silico approaches encompass a wide range of computational methods used to predict the biological effects of a compound before it is synthesized or tested in a lab. science.gov This includes the techniques already discussed—molecular docking, MD simulations, and QSAR—as well as other methods like pharmacophore modeling and similarity searching.

The primary biological activity of this compound is its agonist action at the μ-opioid receptor. nih.gov This has been confirmed experimentally in studies using recombinant human receptors, which showed that nortilidine selectively activates the MOP receptor with a half-maximal inhibitory concentration (IC50) of 110 nM. nih.gov Tilidine itself is a much weaker agonist, with an IC50 of 11 μM, highlighting the importance of its metabolism to nortilidine for its analgesic effect. nih.gov

Modern in silico tools can predict a wide spectrum of potential biological activities based on a molecule's structural similarity to compounds with known activities in large databases. science.gov While a specific broad-spectrum in silico screen of this compound was not found, its known activity is highly specific. Studies on cloned human receptors show that at concentrations up to 100 μM, nortilidine had no agonist effect on the δ-opioid (DOP), κ-opioid (KOP), or nociceptin (B549756) (NOP) receptors, confirming its selectivity for the MOP receptor. nih.gov

Emerging Research Directions and Future Perspectives

Elucidation of Unidentified Metabolic Pathways and Enzymes

Future research is focused on identifying these yet-unknown metabolites and the specific enzymes responsible for their formation. nih.gov Studies have suggested that after the formation of nortilidine (B1222713) and bisnortilidine (B1196192), several other polar metabolites are produced. nih.gov The inhibition of both CYP3A4 and CYP2C19 does not completely halt the metabolism, suggesting the involvement of other pathways. nih.govnih.gov Advanced in vitro studies using a broader array of recombinant human CYP enzymes and high-resolution mass spectrometry are key strategies for uncovering these minor or previously unidentified metabolic routes. nih.govresearchgate.net A complete map of the metabolic network is essential for predicting drug-drug interactions and understanding the significant inter-individual variability in response to tilidine. core.ac.uk

Table 1: Key Enzymes in Tilidine Metabolism

CompoundMetaboliteKey Enzymes InvolvedSignificance of Pathway
Tilidine(+)-Nortilidine CYP3A4, CYP2C19 nih.govnih.govFormation of the primary active metabolite.
This compound BisnortilidineCYP3A4, CYP2C19 nih.govFormation of a less active metabolite; rate-limiting step. researchgate.net
BisnortilidineFurther MetabolitesUnknownExcreted by the kidney; research ongoing. nih.govresearchgate.net

Exploration of Multi-Target Pharmacology and Polypharmacology

The primary therapeutic action of this compound is mediated through its potent and selective agonism at the µ-opioid receptor. researchgate.netnih.gov Studies using cloned human opioid receptors have confirmed that nortilidine is approximately 100 times more potent than its parent compound, tilidine, at the µ-opioid receptor and shows no significant agonist activity at delta (δ) or kappa (κ) opioid receptors. researchgate.netresearchgate.net

However, emerging research is beginning to investigate the broader pharmacological profile of this compound, a field known as polypharmacology. This involves exploring potential interactions with other, non-opioid receptor systems. For instance, some reports indicate that the (1R,2S)-isomer of nortilidine possesses NMDA antagonist activity and also functions as a dopamine (B1211576) reuptake inhibitor. wikipedia.org Furthermore, in vitro inhibition assays have shown that both tilidine and nortilidine can inhibit not only CYP enzymes (CYP3A4, CYP2C19, CYP2D6) but also the drug transporter ABCB1 (P-glycoprotein), which could be clinically relevant. nih.govresearchgate.net A deeper understanding of this multi-target pharmacology could reveal additional mechanisms contributing to its analgesic effect or explain certain side effects, potentially opening new therapeutic avenues.

Advancements in Stereoselective Synthesis and Chiral Pharmacology Research

Tilidine possesses two stereogenic centers, resulting in four stereoisomers. bluelight.org The commercially available drug is a racemic mixture of the trans-isomers, with the (1S,2R)-enantiomer being the one that is metabolized to the active this compound. bluelight.org The critical role of stereochemistry in the activity of nortilidine highlights the importance of chiral pharmacology. nih.govijpras.com

Development of Novel Analytical Techniques for Research Applications

The accurate quantification of this compound and its related compounds in complex biological matrices is fundamental for pharmacokinetic, metabolic, and forensic research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the gold standard for its sensitive and specific detection. sciex.jpresearchgate.netnih.gov

Future research in this area is focused on creating even more rapid, sensitive, and high-throughput analytical methods. sciex.jppharmtech.com Innovations include:

Advanced Sample Preparation: Development of automated and miniaturized sample preparation techniques, such as online solid-phase extraction (SPE), to improve analyte recovery and reduce matrix interference. nih.gov

Improved Chromatography: The use of ultra-high-pressure liquid chromatography (UHPLC) offers better separation power and reduced analysis times compared to conventional HPLC. pharmtech.com Comprehensive two-dimensional gas chromatography (GCxGC) is another emerging technique for complex samples. mdpi.com

Chiral Separation: Enhancing chiral separation techniques, such as HPLC with chiral stationary phases (CSPs) and capillary electrophoresis (CE), is a priority for accurately quantifying individual enantiomers. deepdyve.comnih.govsygnaturediscovery.comnih.gov

High-Resolution Mass Spectrometry (HRMS): The integration of LC with HRMS analyzers like Time-of-Flight (TOF) or Orbitrap provides high mass accuracy, which is highly effective for identifying both known and unknown metabolites in environmental and biological samples. mdpi.com

Table 2: Comparison of Analytical Techniques for Nortilidine Analysis

TechniquePrincipleAdvantagesFuture Directions
LC-MS/MS Chromatographic separation followed by mass-based detection and quantification. sciex.jpHigh sensitivity, specificity, and wide linear range. researchgate.netAutomation, higher throughput, improved sensitivity. nih.gov
UHPLC LC using smaller particles and higher pressures.Increased resolution, faster analysis times. pharmtech.comBroader application in routine analysis.
Chiral Chromatography (HPLC, SFC, CE) Separation of enantiomers based on differential interactions with a chiral selector. sygnaturediscovery.comAllows quantification of individual stereoisomers. nih.govDevelopment of novel chiral stationary phases, faster methods. nih.gov
LC-HRMS LC coupled to a mass spectrometer with high mass accuracy (e.g., TOF, Orbitrap). mdpi.comEnables identification of unknown metabolites and contaminants.Wider adoption for comprehensive screening.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

The future of this compound research will likely involve the integration of "omics" technologies to build a systems-level understanding of its action and metabolism. mdpi.comresearchgate.net These approaches, including genomics, proteomics, and metabolomics, can provide a holistic view of the drug's interaction with the body. nih.govmdpi.com

Pharmacogenomics: This field studies how genetic variations influence drug response. For opioids, genetic polymorphisms in CYP enzymes, such as CYP2D6 and CYP2C19, can lead to different metabolizer phenotypes (e.g., poor, intermediate, or ultrarapid metabolizers). nih.govoatext.comwolterskluwer.com Identifying these variations can help explain why individuals respond differently to tilidine and could lead to personalized medicine approaches. wolterskluwer.comnumberanalytics.com

Proteomics and Metabolomics: These technologies allow for the large-scale study of proteins and small-molecule metabolites, respectively. mdpi.com Applying proteomics could identify changes in protein expression and signaling pathways affected by this compound. Metabolomics can provide a detailed snapshot of the metabolic perturbations caused by the drug, potentially uncovering new biomarkers for efficacy or identifying all metabolic products. researchgate.netnih.gov

By integrating data from these different omics platforms, researchers can construct comprehensive models of this compound's pharmacology, from gene to metabolic effect, paving the way for a more precise and predictive understanding of its action. mdpi.comnih.gov

Q & A

Q. What are the primary metabolic pathways of (+)-Nortilidine, and how do they influence its pharmacological activity?

this compound, the active metabolite of the prodrug Tilidine, undergoes sequential metabolism mediated by CYP3A4 and CYP2C19 enzymes. Key steps include its formation from Tilidine and subsequent conversion to Bisnortilidine. The CYP3A4-mediated pathway dominates, with strong inhibitors like ritonavir significantly increasing this compound exposure by reducing its clearance . Methodologically, hepatic microsomal assays and in vivo pharmacokinetic studies with enzyme-specific inhibitors (e.g., voriconazole) can elucidate these pathways.

Q. How can researchers validate the purity and identity of this compound in experimental samples?

Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to confirm compound identity and purity. For novel syntheses, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical. Ensure compliance with guidelines requiring detailed characterization data (e.g., melting points, spectral signatures) and comparisons to literature values for known compounds .

Q. What in vitro and in vivo models are most suitable for studying this compound’s opioid receptor interactions?

In vitro: Radioligand binding assays using μ-opioid receptor-transfected cell lines (e.g., HEK293) to measure affinity (Ki) and efficacy (EC50). In vivo: Rodent models (e.g., tail-flick test, conditioned place preference) to assess analgesic potency and abuse liability. Include control groups with naloxone to confirm opioid receptor mediation .

Q. What pharmacokinetic parameters are critical for evaluating this compound exposure in clinical studies?

Focus on AUC (area under the curve), Cmax, t1/2 (half-life), and clearance rates. For example, ritonavir co-administration increased this compound AUC by 2-fold and prolonged t1/2 due to CYP3A4 inhibition . Use non-compartmental analysis (NCA) for parameter estimation in crossover studies.

Advanced Research Questions

Q. How do genetic polymorphisms in CYP2C19 and CYP3A4 affect this compound’s metabolic variability across populations?

Despite CYP2C19’s role in Tilidine metabolism, studies show no significant differences in this compound exposure between CYP2C19 ultra-rapid and poor metabolizers. However, CYP3A4 inhibitors (e.g., ritonavir) universally increase exposure, suggesting CYP3A4’s dominance. Design pharmacogenomic studies stratifying participants by CYP2C19/CYP3A5 genotypes and measure metabolite ratios in plasma .

Q. What experimental strategies resolve contradictions in this compound’s metabolic clearance data between in vitro and in vivo systems?

Discrepancies arise from differences in enzyme expression and co-factor availability. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro intrinsic clearance data (e.g., hepatocyte incubations) with in vivo observations. Validate models using clinical datasets from inhibitor studies .

Q. How does the sequential metabolism of Tilidine to this compound and Bisnortilidine impact dose-response relationships?

The slow N-demethylation of Bisnortilidine creates a metabolic bottleneck, leading to this compound accumulation. Conduct dose-escalation studies with simultaneous quantification of all metabolites. Use population pharmacokinetic (PopPK) models to identify nonlinear clearance patterns and optimize dosing regimens .

Q. What methodologies best assess drug-drug interactions (DDIs) involving this compound and CYP3A4/CYP2C19 inhibitors?

Employ a randomized, double-blind crossover design with healthy volunteers. Compare this compound pharmacokinetics with/without inhibitors (e.g., voriconazole). Measure changes in AUC and Cmax and apply the FDA’s DDI guidance thresholds (e.g., AUC ratio ≥2.0 indicates significant interaction) .

Methodological Recommendations

  • For clinical studies : Use validated LC-MS/MS protocols for metabolite quantification, ensuring sensitivity ≤1 ng/mL .
  • For enzyme inhibition assays : Pre-incubate hepatocytes with inhibitors (e.g., ketoconazole for CYP3A4) to confirm pathway specificity .
  • For genetic studies : Genotype CYP2C19 (*2, *3, *17 alleles) and CYP3A5 (*3, *6) using TaqMan assays .

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(+)-Nortilidine

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